N-(p-tolyl)guanidinium nitrate CAS number and safety data
N-(p-tolyl)guanidinium nitrate CAS number and safety data
The following technical monograph details the chemical identity, synthesis, safety profile, and structural characteristics of N-(p-Tolyl)guanidinium Nitrate .
Synthesis, Structural Properties, and Safety Protocols
Executive Summary & Chemical Identity[1]
N-(p-Tolyl)guanidinium Nitrate is the nitrate salt of the organic base 1-(p-Tolyl)guanidine. While the parent base is a known intermediate in organic synthesis (often used as a ligand or vulcanization accelerator), the nitrate salt represents a specialized ionic compound of interest in crystal engineering and energetic materials research .
The guanidinium cation is planar and capable of forming robust hydrogen-bonded networks (often "rosettes") with planar anions like nitrate. The introduction of the p-tolyl group disrupts the high symmetry of the parent guanidinium nitrate, altering solubility, density, and energetic sensitivity.
Chemical Data Table
| Property | Specification |
| Chemical Name | N-(p-Tolyl)guanidinium Nitrate |
| IUPAC Name | 1-(4-Methylphenyl)guanidinium nitrate |
| Parent Base CAS | 4229-37-2 (1-(p-Tolyl)guanidine) |
| Salt CAS | Not widely registered; refer to Parent Base + HNO₃ |
| Molecular Formula | C₈H₁₁N₃ · HNO₃ (Salt) / C₈H₁₂N₄O₃ |
| Molecular Weight | ~212.21 g/mol |
| Structure | Protonated at the imine nitrogen (C=NH → C=NH₂⁺) |
| Appearance | White to off-white crystalline solid (plates or needles) |
| Solubility | Soluble in hot water, ethanol; sparingly soluble in cold water. |
Note on CAS Registry: Specific salts of organic bases often lack individual CAS numbers in public databases unless they are commercial commodities. For regulatory purposes (TSCA/REACH), this compound is typically treated as the reaction product of 1-(p-Tolyl)guanidine (CAS 4229-37-2) and Nitric Acid (CAS 7697-37-2) .
Synthesis & Preparation Protocol
The synthesis involves the neutralization of the weak base 1-(p-Tolyl)guanidine with nitric acid. This process is exothermic and requires strict temperature control to prevent thermal runaway or nitration of the aromatic ring (which would yield potentially unstable nitro-compounds).
Reaction Pathway
The protonation occurs at the most basic nitrogen (the imine), stabilizing the cation via resonance.
Figure 1: Synthesis pathway for N-(p-Tolyl)guanidinium Nitrate via acid-base neutralization.
Experimental Procedure (Step-by-Step)
Prerequisites:
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PPE: Nitrile gloves, safety goggles, lab coat, face shield (during acidification).
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Equipment: 250mL round-bottom flask, magnetic stirrer, ice bath, vacuum filtration setup.
Protocol:
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Dissolution: In a 250 mL flask, dissolve 10.0 mmol (1.49 g) of 1-(p-Tolyl)guanidine in 20 mL of ethanol. Stir until fully dissolved.
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Why: Ethanol ensures the organic base is in solution; water can be used but solubility is lower.
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Acidification: Place the flask in an ice bath (0–5 °C). Slowly add 10.0 mmol of Nitric Acid (65% or ~1 M aqueous solution) dropwise.
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Crystallization: Remove the ice bath and allow the solution to stir at room temperature for 30 minutes. Then, concentrate the solution (if necessary) via rotary evaporation or cool to 4 °C overnight.
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Observation: White crystals should precipitate. If oiling occurs, scratch the glass or add a seed crystal.
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Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and then diethyl ether (2 x 5 mL) to remove excess acid and water.
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Drying: Dry the crystals in a desiccator over P₂O₅ or in a vacuum oven at 40 °C for 4 hours.
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Warning: Do not heat above 60 °C during drying, as nitrate salts can be thermally sensitive.
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Structural Characterization (Crystallography)[3]
Guanidinium nitrates are renowned in crystal engineering for their ability to form hydrogen-bonded sheets .
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Cation Geometry: The guanidinium core [C(NH₂)₃]⁺ is planar due to Y-aromaticity (resonance delocalization).
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Anion Interaction: The nitrate anion [NO₃]⁻ is also planar.
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Packing Motif: The primary interaction is a set of N-H···O hydrogen bonds.[3] In the case of N-(p-Tolyl)guanidinium nitrate, the bulky p-tolyl group protrudes from the hydrogen-bonded "ribbon" or "sheet," disrupting the perfect packing seen in simple guanidinium nitrate. This often leads to a lower density and modified melting point compared to the parent salt.
Safety Profile & Handling (HSE)
As a nitrate salt of an organic base, this compound possesses dual hazards: Oxidizing Potential and Toxicity .[4]
Hazard Classification (GHS)
| Hazard Class | Category | H-Statement | Description |
| Oxidizing Solid | Cat 2 or 3 | H272 | May intensify fire; oxidizer. |
| Acute Toxicity | Cat 4 (Oral) | H302 | Harmful if swallowed (derived from Guanidine). |
| Skin Irritation | Cat 2 | H315 | Causes skin irritation. |
| Eye Irritation | Cat 2A | H319 | Causes serious eye irritation. |
Safety Decision Logic
Figure 2: Safety decision logic for handling dry vs. wet nitrate salts.
Storage & Incompatibility
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Storage: Store in a cool, dry place away from combustibles. Do not store on wooden shelves.
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Incompatibilities: Strong reducing agents, powdered metals, strong acids (can release NOx fumes), and organic combustibles (paper, oil).
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Spill Cleanup: Do not sweep dry material (static risk). Dampen with water and transfer to a chemical waste container. Do not use sawdust as an absorbent (fire hazard).
Applications & Research Context
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Energetic Materials: The combination of a fuel (tolyl group) and an oxidizer (nitrate) within the same lattice makes this a "weak" energetic material. It serves as a model compound for studying the effect of hydrophobic substituents on the sensitivity of guanidinium-based explosives.
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Non-Linear Optics (NLO): Asymmetric guanidinium salts are often screened for NLO properties. The p-tolyl group breaks centrosymmetry, which is a requirement for Second Harmonic Generation (SHG).
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Crystal Engineering: Used to study the competition between strong charge-assisted hydrogen bonds (N-H···O) and weak interactions (C-H···π) provided by the tolyl ring.[1]
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20295, 1-(p-Tolyl)guanidine. Retrieved from [Link]
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European Chemicals Agency (ECHA). Registration Dossier for Guanidinium Nitrate (CAS 506-93-4). (Used as baseline for nitrate salt safety). Retrieved from [Link]
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Perpétuo, G. J., & Janczak, J. (2002). Hydrogen-bonded networks in guanidinium derivatives. (General reference for guanidinium nitrate structural motifs). Acta Crystallographica Section C. Retrieved from [Link]
